molecular formula C9H11LiN2O2 B2572946 Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2411315-26-7

Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2572946
CAS No.: 2411315-26-7
M. Wt: 186.14
InChI Key: WJPIWHJCHZHJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound. It is related to the class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds, which are known for their wide variety of biological activities including antimicrobial properties .


Synthesis Analysis

The synthesis of related compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, involves condensation with aromatic aldehydes in ethanol at reflux . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .

Scientific Research Applications

Impact on Bipolar Disorder Treatment

Lithium, a key component in the compound, has been the cornerstone of bipolar disorder (BD) treatment. Its efficacy extends beyond mood stabilization to potentially modifying disease progression and preventing relapse. Notably, a study highlighted by Marie-Claire et al. (2020) found that prophylactic response to lithium is associated with distinct blood DNA methylation profiles, suggesting that response to lithium may be predicted through epigenetic markers (Marie-Claire et al., 2020). Furthermore, lithium's role in neuroprotection and neurogenesis is underscored by its association with increased cortical and local grey matter volumes in patients with BD, as documented in a multi-center study (Hozer et al., 2020).

Understanding Lithium's Mechanism in the Brain

The specific distribution and effects of lithium within the brain have been subjects of extensive study. Stout et al. (2020) utilized Lithium-7 Magnetic Resonance Imaging at 7 Tesla to investigate lithium's cerebral distribution, finding significant accumulation in the hippocampus of patients with BD. This discovery is crucial as it links lithium directly to areas of the brain involved in emotion processing and regulation, offering insights into its therapeutic effects (Stout et al., 2020).

Longevity and Anti-Aging Effects

A fascinating area of research has explored lithium's potential in promoting longevity. Zarse et al. (2011) investigated the correlation between low-dose lithium exposure and mortality rates across different species, including humans. Their findings suggest that long-term, low-dose exposure to lithium may decrease mortality and extend lifespan, highlighting lithium's broader biological impacts beyond psychiatric applications (Zarse et al., 2011).

Epigenetic Biomarkers for Lithium Response

Further expanding on the theme of personalized medicine, Marie-Claire et al. (2022) conducted a proof of transferability study on epigenetic biomarkers to predict lithium response in BD. This research aims to facilitate the transition from bench to bedside, utilizing Methylation Specific High-Resolution Melting analysis to identify those likely to benefit from lithium therapy, thereby advancing the tailored treatment approaches for BD (Marie-Claire et al., 2022).

Mechanism of Action

While the specific mechanism of action for “Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate” is not mentioned, related compounds have shown antimicrobial activity .

Future Directions

The future directions for research on “Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate” and related compounds could involve further exploration of their antimicrobial properties and potential applications in treating multi-drug resistant microbial infections .

Properties

IUPAC Name

lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.Li/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7;/h2-5H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXYPJBKIGHGMY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=C2N1CCCC2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411315-26-7
Record name lithium(1+) 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.